N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13(2)25-17-9-7-16(8-10-17)19(24)23-20-22-18(12-26-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAQNMMPHHJRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This method allows for the rapid and efficient production of the compound with high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability .
Chemical Reactions Analysis
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
1.1 Antiviral Activity
Recent studies have identified N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide as a potent inhibitor of the 3CL protease of SARS-CoV-2, the virus responsible for COVID-19. This compound has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development against COVID-19 and possibly other coronaviruses .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal effects, which can be attributed to their ability to disrupt microbial cell function . The structural features of this compound may enhance its efficacy against resistant strains of bacteria.
Biological Significance
2.1 Cancer Treatment
Thiazole derivatives, including the compound , have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, similar thiazole-based compounds have demonstrated activity against estrogen receptor-positive breast cancer cells, indicating a potential role for this compound in cancer therapy .
2.2 Inhibition of Enzymatic Activity
The compound has been noted for its ability to inhibit specific enzymes involved in disease processes, such as deubiquitinating enzymes (DUBs). Inhibition of DUBs like USP30 may have implications for treating neurodegenerative diseases and mitochondrial dysfunctions, highlighting the compound's versatility in targeting multiple pathways .
Molecular Modeling and Structure-Activity Relationship (SAR)
3.1 Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. These studies reveal how structural modifications can enhance binding affinity and selectivity towards specific receptors or enzymes, guiding further optimization of the compound for therapeutic use .
3.2 Structure-Activity Relationship
The relationship between the chemical structure of thiazole derivatives and their biological activity has been extensively studied. Variations in substituents on the thiazole ring or the benzamide moiety can significantly influence pharmacological properties, providing a framework for designing more effective derivatives .
Table 1: Summary of Key Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound targets the tubulin protein, interfering with its polymerization and depolymerization processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Benzamide Derivatives
The compound shares structural homology with analogs reported in (e.g., compounds 4d–4i ), which feature variations in the benzamide and thiazole substituents. Key comparisons include:
*Calculated based on molecular formula.
- Substituent Effects: The isopropoxy group in the target compound increases steric bulk and lipophilicity compared to 4d–4i, which contain polar groups (e.g., morpholine, piperazine). This may reduce aqueous solubility but improve membrane penetration .
Heterocyclic Systems with Triazole Moieties
and highlight triazole-thione derivatives (e.g., compounds 7–9 , 4–5 ), which differ in core heterocycle but share sulfonyl and fluorophenyl substituents. Key distinctions include:
- Tautomerism : Triazole-thiones (7–9 ) exhibit thione-thiol tautomerism, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR . In contrast, the thiazole core of the target compound is rigid, avoiding tautomeric complexity.
- Planarity: Crystallographic data for fluorophenyl-thiazole derivatives () shows near-planar structures, except for a perpendicular fluorophenyl group. This conformational flexibility may influence packing efficiency and bioavailability compared to the target compound’s fixed thiazole-cyanophenyl framework .
Pharmacological Activity Comparisons
Cardioprotective Thiazole Derivatives
reports that N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide exhibits cardioprotective activity superior to Levocarnitine. Compared to this compound:
- The target compound’s cyanophenyl group may enhance kinase inhibition (common with nitrile-containing drugs), whereas the methoxyphenyl group in likely modulates antioxidant pathways.
- The isopropoxybenzamide moiety could improve metabolic stability over hydrazine derivatives, which are prone to hydrolysis .
Anticancer and Antimicrobial Potential
While direct data for the target compound is lacking, structurally similar benzamide-thiazoles () show anticancer and antimicrobial activity. For example:
- 4d–4i with morpholine/piperazine substituents inhibit tyrosine kinases or bacterial growth (IC₅₀ values in µM range).
- The target compound’s cyanophenyl group may enhance selectivity for cancer-related targets (e.g., VEGF receptors) due to stronger electron-withdrawing effects .
Physicochemical and Spectral Properties
- Melting Point: The target compound’s melting point is expected to be higher than 4h (152–154°C) due to its rigid cyanophenyl and isopropoxy groups but lower than halogenated analogs like 4d (178–180°C) .
- IR: νC≡N ~2230 cm⁻¹, νC=O ~1680 cm⁻¹ (amide I band) .
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of thiazole derivatives that have been studied for various therapeutic applications, including anticancer and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C20H17N3OS
- Molecular Weight : 379.5 g/mol
- IUPAC Name : N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide
Preliminary studies suggest that compounds similar to this compound exert their biological effects through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have shown anticancer activity by disrupting microtubule dynamics, which is essential for cell division and proliferation. This mechanism has been observed in studies involving melanoma and prostate cancer cells, where the antiproliferative activity was enhanced significantly compared to earlier compounds in the series .
- Antiviral Activity : Some thiazole derivatives have been reported to inhibit viral proteases, which are crucial for viral replication. This suggests potential applications in treating viral infections, including hepatitis C and SARS-CoV-2 .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications in the structure led to enhanced potency against melanoma cells, with IC50 values dropping from micromolar to nanomolar ranges .
- Antiviral Activity : Research on similar compounds highlighted their effectiveness against hepatitis C virus by targeting viral protease enzymes, thereby preventing viral replication .
Q & A
Q. What methodologies determine the binding mode of this compound to target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
